molecular formula C11H16N2O B2404893 3-Tert-butyl-6-(prop-2-en-1-yloxy)pyridazine CAS No. 2169476-04-2

3-Tert-butyl-6-(prop-2-en-1-yloxy)pyridazine

Cat. No.: B2404893
CAS No.: 2169476-04-2
M. Wt: 192.262
InChI Key: BAFVPLYQOBCROT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Tert-butyl-6-(prop-2-en-1-yloxy)pyridazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound features a pyridazine ring substituted with a tert-butyl group and a prop-2-en-1-yloxy group, contributing to its unique chemical properties and reactivity.

Scientific Research Applications

3-Tert-butyl-6-(prop-2-en-1-yloxy)pyridazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Tert-butyl-6-(prop-2-en-1-yloxy)pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be derived from commercially available precursors.

    Substitution Reactions: The tert-butyl group is introduced through a substitution reaction, often using tert-butyl halides under basic conditions.

    Ether Formation: The prop-2-en-1-yloxy group is introduced via an etherification reaction, where an appropriate alcohol (prop-2-en-1-ol) reacts with the pyridazine ring in the presence of a strong acid or base.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-Tert-butyl-6-(prop-2-en-1-yloxy)pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles such as amines or thiols replace the existing substituents.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-(prop-2-en-1-yloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

3-Tert-butyl-6-(prop-2-en-1-yloxy)pyridazine can be compared with other similar compounds, such as:

    3-Tert-butyl-6-(prop-2-yn-1-yloxy)pyridazine: This compound features a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group, leading to different reactivity and applications.

    3-Tert-butyl-6-(prop-2-en-1-yloxy)pyrimidine: This compound has a pyrimidine ring instead of a pyridazine ring, resulting in different chemical properties and biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-tert-butyl-6-prop-2-enoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-5-8-14-10-7-6-9(12-13-10)11(2,3)4/h5-7H,1,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFVPLYQOBCROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.